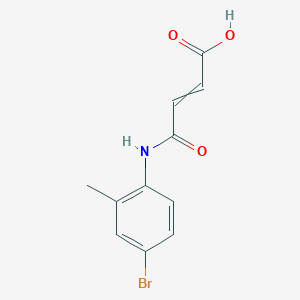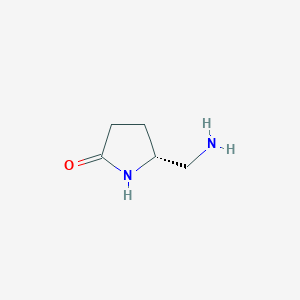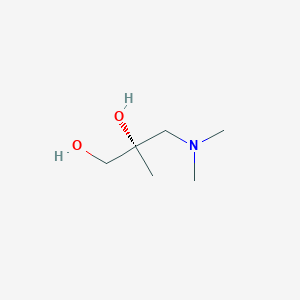![molecular formula C11H12N2O B063563 (3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 188753-42-6](/img/structure/B63563.png)
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. Ro 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol 25-6981 selectively blocks the GluN2B subunit of the NMDA receptor, which plays a key role in synaptic plasticity, learning, and memory. By blocking this subunit, this compound 25-6981 reduces the excitotoxicity associated with excessive NMDA receptor activation, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound 25-6981 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound 25-6981 has also been shown to reduce the levels of inflammatory cytokines, which are associated with neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol 25-6981 is its selectivity for the GluN2B subunit of the NMDA receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, this compound 25-6981 has a relatively short half-life and may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on (3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol 25-6981. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another possible direction is the development of more potent and selective GluN2B antagonists for use in research and clinical applications. Additionally, further studies are needed to better understand the long-term effects of this compound 25-6981 on neuronal function and survival.
Synthesis Methods
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol 25-6981 is synthesized by a multi-step process involving the reaction of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-one with (R)-3-amino-1-hydroxybutane in the presence of a chiral catalyst. The resulting intermediate is then reacted with 7-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to yield this compound 25-6981.
Scientific Research Applications
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and chronic pain. This compound 25-6981 has also been studied for its potential neuroprotective effects in conditions such as stroke, traumatic brain injury, and Alzheimer's disease.
Properties
| 188753-42-6 | |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m1/s1 |
InChI Key |
FHPARWHYSHNJGP-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3N2CC[C@H]3O |
SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
synonyms |
1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)



![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)




